(5Z)-5-{5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene}-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione
Description
The compound 5-{5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a dimethylamino group, and a tetrahydropyrimidine-dione moiety, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C16H19N5O3 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
5-[5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N5O3/c1-20(2)10-6-4-9(5-7-10)11-8-12(19-18-11)13-14(22)17-16(24)21(3)15(13)23/h4-7,11,18,23H,8H2,1-3H3,(H,17,22,24) |
InChI Key |
LHXYNDJWSREJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C2=NNC(C2)C3=CC=C(C=C3)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Tetrahydropyrimidine-Dione Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydropyrimidine-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-{5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-{5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-[(4-DIMETHYLAMINO)PHENYL]METHYLENE-BARBITURIC ACID: Similar in structure but with different functional groups.
5-[(4-DIMETHYLAMINO)PHENYL]IMINO-8(5H)-QUINOLINONE: Shares the dimethylamino group but has a quinolinone core.
Uniqueness
5-{5-[4-(DIMETHYLAMINO)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: is unique due to its combination of a pyrazole ring, a dimethylamino group, and a tetrahydropyrimidine-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
